molecular formula C11H12IN3O B8459444 5-(3,5-Dimethylisoxazol-4-yl)-3-iodobenzene-1,2-diamine

5-(3,5-Dimethylisoxazol-4-yl)-3-iodobenzene-1,2-diamine

Cat. No. B8459444
M. Wt: 329.14 g/mol
InChI Key: GHKITNQCVVUGJH-UHFFFAOYSA-N
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Patent
US09255089B2

Procedure details

To a solution of 4-(3,5-dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline (393 g, 1.09 mol, 1.0 eq) in ethanol (4 L) was added tin (II) chloride (1.03 kg, 5.46 mol, 5.0 eq). The reaction mixture was stirred at 75° C. for 10 h. The solvent was evaporated and the residue was dissolved in EtOAc (5 L), washed with 1 N sodium hydroxide (3×1 L) (the solid precipitated out should be filtered). The organic phase was dried over Na2SO4 and the solvent was removed to give a residue. The residue was purified by flash chromatography on silica (PE/EA=2:1-3:2) to give 253 g of 5-(3,5-dimethylisoxazol-4-yl)-3-iodobenzene-1,2-diamine as a slightly brown solid.
Quantity
393 g
Type
reactant
Reaction Step One
Quantity
1.03 kg
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]([C:7]2[CH:13]=[C:12]([N+:14]([O-])=O)[C:10]([NH2:11])=[C:9]([I:17])[CH:8]=2)=[C:5]([CH3:18])[O:4][N:3]=1.[Sn](Cl)Cl>C(O)C>[CH3:1][C:2]1[C:6]([C:7]2[CH:13]=[C:12]([NH2:14])[C:10]([NH2:11])=[C:9]([I:17])[CH:8]=2)=[C:5]([CH3:18])[O:4][N:3]=1

Inputs

Step One
Name
Quantity
393 g
Type
reactant
Smiles
CC1=NOC(=C1C1=CC(=C(N)C(=C1)[N+](=O)[O-])I)C
Name
Quantity
1.03 kg
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
4 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 75° C. for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc (5 L)
WASH
Type
WASH
Details
washed with 1 N sodium hydroxide (3×1 L) (the solid
CUSTOM
Type
CUSTOM
Details
precipitated out
FILTRATION
Type
FILTRATION
Details
should be filtered)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica (PE/EA=2:1-3:2)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
CC1=NOC(=C1C1=CC(=C(C(=C1)N)N)I)C
Measurements
Type Value Analysis
AMOUNT: MASS 253 g
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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